![molecular formula C15H14ClNO3 B2996846 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 339166-09-5](/img/structure/B2996846.png)
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol
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Description
“4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The crystal structure of this compound is almost planar with a root mean square deviation of 0.0325 Å, with a maximum deviation of 0.0803 (9) Å for the Cl1 atom from the mean square plane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.73 . Other specific physical and chemical properties are not explicitly mentioned in the available resources.Future Directions
While the specific future directions for this compound are not mentioned, it is noted that the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers is a major area of research for Schiff base metal complexes . This compound, being a part of Schiff base metal complexes, could potentially be a part of this research direction .
properties
IUPAC Name |
4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPKNZRBKAHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol |
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